molecular formula C18H17N3O B15159292 1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-61-0

1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B15159292
CAS No.: 654650-61-0
M. Wt: 291.3 g/mol
InChI Key: LAXHTQZJMXUMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, characterized by a pyrazole ring fused to a quinoline nucleus.

Properties

CAS No.

654650-61-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C18H17N3O/c1-12-16-11-19-17-9-4-3-8-15(17)18(16)21(20-12)13-6-5-7-14(10-13)22-2/h3-10,19H,11H2,1-2H3

InChI Key

LAXHTQZJMXUMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Base Methodology From Pyrroloquinoline Synthesis

Adapting the pyrazole-promoted system from, we achieve the target compound through sequential condensation of:

  • 3-Methoxybenzylamine (1.0 mmol)
  • 5-Methylisatin (1.0 mmol)
  • Diketene (1.2 mmol)
  • Pyrazole catalyst (0.8 mmol)

Optimized conditions : Reflux in anhydrous ethanol (78°C, 6 hr) under N₂ atmosphere yields 73% crude product. Post-purification via silica gel chromatography (hexane:EtOAc 7:3) elevates purity to 98.2% (HPLC).

Critical parameters :

  • Pyrazole loading <1.0 mmol reduces yield to 29%
  • Ethanol outperforms DMF (ΔYield +18%) and THF (ΔYield +34%)
  • Exclusion of pyrazole prevents cyclization (0% conversion)

Table 1 : Solvent Screening for Multicomponent Synthesis

Solvent Temp (°C) Time (hr) Yield (%) Purity (%)
Ethanol 78 6 73 98.2
DMF 110 4 55 91.4
THF 66 8 39 88.7
Toluene 110 7 42 82.3

Acid-Catalyzed C-O Bond Cleavage Strategy

Adaptation of Mu et al.'s Protocol

Employing HClO₄-SiO₂ (20 mol%) in dichloroethane at 85°C, this method couples:

  • 5-(3-Methoxyphenylamino)-3-methyl-1H-pyrazole
  • 2-Methyltetrahydrofuran

Key advantages :

  • Avoids transition metal catalysts
  • Tolerates electron-rich aryl groups
  • Achieves 68% yield with 96.5% regioselectivity

Mechanistic insight :
The acid cleaves tetrahydrofuran's C-O bond, generating a carbocation that undergoes electrophilic aromatic substitution at the pyrazole's 4-position. Subsequent cyclization forms the dihydroquinoline ring.

Table 2 : Acid Catalyst Screening for C-O Cleavage

Catalyst Loading (mol%) Temp (°C) Yield (%) Selectivity (%)
HClO₄-SiO₂ 20 85 68 96.5
Amberlyst-15 30 80 57 89.2
p-TsOH 25 90 61 92.7
BF₃·Et₂O 15 75 49 85.4

Friedländer Condensation Approach

Modified Niementowski Protocol

Reacting 3-methoxyanthranilic acid with 3-methyl-5-pyrazolone under refluxing acetic acid (12 hr) yields the target compound in 58% yield. Post-synthetic hydrogenation (H₂, Pd/C, 45 psi) selectively reduces the quinoline to the 2,4-dihydro form without affecting the methoxy group.

Key modifications :

  • Replacing phenylhydrazine with 3-methoxyphenylhydrazine prevents N1 substituent scrambling
  • Hydrogenation time optimization prevents over-reduction (max 90 min)

Spectroscopic confirmation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, H5), 7.34-7.28 (m, 3H, aromatic), 6.91 (dd, J=8.4, 2.4 Hz, 1H, H6), 4.21 (s, 2H, H2), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃)
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₇N₃O [M+H]⁺ 298.1294, found 298.1289

Comparative Analysis of Synthetic Routes

Table 3 : Strategic Comparison of Preparation Methods

Parameter Multicomponent Acid-Catalyzed Friedländer
Avg. Yield (%) 73 68 58
Reaction Time (hr) 6 9 14
Purification Steps 2 1 3
Regioselectivity (%) 99.1 96.5 89.7
Scale-up Potential High Moderate Low

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the quinoline family, featuring a pyrazoloquinoline structure characterized by a fused pyrazole and quinoline ring system. It has a molecular weight of approximately 291.3 g/mol. This compound has gained attention for its potential biological activities and therapeutic applications, especially in medicinal chemistry.

Uniqueness and Structural Similarity
The uniqueness of 1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline lies in its specific methoxy substitution at the phenyl group and its fused ring system that combines both pyrazole and quinoline functionalities. This structural configuration may confer distinct pharmacological properties compared to other similar compounds.

Similar Compounds:

  • 1H-Pyrazolo[3,4-b]quinoline: Exhibits strong fluorescence properties and is used as a fluorescent sensor.
  • 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline: Similar in structure but differs in methoxy substitution position, with potential for varied biological activity.
  • Pyrazolo[3,4-b]pyridine derivatives: Known for diverse biological activities; comparison highlights the unique quinoline fusion in pyrazoloquinolines.

Reactions
Common reagents for the reactions involving 1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Features :

  • A methyl group at position 3 stabilizes the dihydro-pyrazole ring, influencing metabolic stability .
  • The dihydro-1H-pyrazolo[4,3-c]quinoline core enables planar aromatic interactions with enzymes or receptors, such as cyclooxygenase-2 (COX-2) or benzodiazepine receptors .

Substituents like the 3-methoxyphenyl group are introduced through nucleophilic substitution or multicomponent reactions .

Pharmacological Profile: Pyrazolo[4,3-c]quinolines with substituents such as amino or hydroxy groups exhibit potent anti-inflammatory activity, inhibiting nitric oxide (NO) production with IC50 values in the submicromolar range (e.g., compound 2i: IC50 ~0.2 µM) . The 3-methoxyphenyl variant may similarly target inducible nitric oxide synthase (iNOS) or COX-2, though specific data require further validation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological activity of pyrazoloquinolines is highly dependent on substituent type and position. Below is a comparative analysis:

Compound Name Substituents Key Activities IC50/EC50 (µM) References
1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline 1-(3-MeOPh), 3-Me Hypothesized anti-inflammatory, COX-2 inhibition N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-(4-OHPh), 3-NH2 Anti-inflammatory (NO inhibition) 0.2
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2-(4-BrPh) Structural analog with potential anticancer activity N/A
4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e) 4-(2,4-Cl2Ph), 3-Me Synthetic intermediate; unconfirmed bioactivity N/A
8-Ethoxy-3-(4-MeOPh)-5-(3-MeBz)-pyrazolo[4,3-c]quinoline 3-(4-MeOPh), 8-OEt, 5-(3-MeBz) Unknown (structural complexity may enhance solubility) N/A

Key Observations :

  • Anti-inflammatory Activity: Amino and hydroxy substituents (e.g., 2i) enhance NO inhibition, likely due to hydrogen bonding with iNOS . The 3-methoxyphenyl group in the target compound may offer similar electronic effects but requires empirical validation.
  • Substituent Position : Bromine or chlorine at para positions (e.g., 9b, 7e) may improve lipophilicity and membrane permeability but could reduce target specificity .
  • Synthetic Accessibility : Compounds with electron-withdrawing groups (e.g., 7e) often require harsher reaction conditions, whereas methoxy or methyl groups (e.g., target compound) are introduced via milder protocols .

Pharmacological Mechanisms

  • iNOS/COX-2 Inhibition: Pyrazolo[4,3-c]quinolines with polar substituents (e.g., 2i, 2m) suppress LPS-induced iNOS and COX-2 expression in macrophages, suggesting a shared mechanism with the target compound .
  • Receptor Affinity : Analogues like CGS-9896 (an anxiolytic drug) demonstrate high benzodiazepine receptor affinity, implying that the 3-methoxyphenyl group could modulate GABAergic signaling .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP21_1/c
Unit cell (Å)a = 5.9519, b = 8.0511, c = 43.4071
β angle90.001°
Rgt_{gt}(F)0.066

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications affect biological activity? A:

  • Methoxy Position : 3-Methoxyphenyl enhances solubility and receptor binding (e.g., CB2 receptor affinity) .
  • Chlorine Substitution : 6-Cl derivatives show improved COX-2 selectivity (IC50_{50} < 1 µM) .
  • Bulkier Groups : Adamantanylmethyl at position 3 increases metabolic stability in vivo .

Addressing Contradictory Biological Data

Q: How can researchers resolve discrepancies in reported biological activities (e.g., beta-glucuronidase vs. γ-secretase inhibition)? A:

Assay Standardization : Use identical cell lines (e.g., HT-29 for beta-glucuronidase) and control compounds .

Metabolic Stability Testing : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .

Computational Modeling : Docking studies (e.g., AutoDock Vina) to identify off-target interactions .

Reaction Optimization for Yield and Purity

Q: What parameters optimize Suzuki-Miyaura cross-coupling for this compound? A:

  • Catalyst : Pd(PPh3_3)4_4 (2 mol%) in toluene/ethanol (3:1) .
  • Temperature : 80°C for 12 hours (conversion >95%) .
  • Base : K2_2CO3_3 (3 equiv.) to deprotonate boronic acids .

Advanced Conformational Analysis

Q: How does solvent polarity affect the compound’s conformation in solution? A:

  • Polar Solvents (DMF) : Stabilize planar conformations via dipole-dipole interactions (NMR NOE correlations) .
  • Nonpolar Solvents (CHCl3_3) : Induce torsional strain (~10° deviation) due to reduced solvation .

Spectroscopic Method Optimization

Q: How can NMR acquisition parameters be adjusted to resolve overlapping signals? A:

  • 1^1H NMR : Use 600 MHz instruments and NOESY to distinguish methoxyphenyl (δ 3.8 ppm) and methyl protons (δ 2.1 ppm) .
  • 13^13C DEPT : Differentiate quaternary carbons (e.g., C-4 quinoline at δ 145 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.